3-Amino-1-(but-2-en-1-yl)-1H-pyrazole-4-carbonyl chloride
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Overview
Description
3-Amino-1-(but-2-en-1-yl)-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound that contains a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(but-2-en-1-yl)-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 3-amino-1H-pyrazole with but-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters precisely, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(but-2-en-1-yl)-1H-pyrazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl chloride group can be reduced to form corresponding alcohols.
Substitution: The chloride group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(but-2-en-1-yl)-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(but-2-en-1-yl)-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carbonyl chloride: Lacks the but-2-en-1-yl group.
1-(But-2-en-1-yl)-1H-pyrazole-4-carbonyl chloride: Lacks the amino group.
3-Amino-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
3-Amino-1-(but-2-en-1-yl)-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both the amino group and the but-2-en-1-yl group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C8H10ClN3O |
---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
3-amino-1-[(E)-but-2-enyl]pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H10ClN3O/c1-2-3-4-12-5-6(7(9)13)8(10)11-12/h2-3,5H,4H2,1H3,(H2,10,11)/b3-2+ |
InChI Key |
MJSNFCZRJNAMOM-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C=C(C(=N1)N)C(=O)Cl |
Canonical SMILES |
CC=CCN1C=C(C(=N1)N)C(=O)Cl |
Origin of Product |
United States |
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